molecular formula C9H9F4N B13275853 N-ethyl-4-fluoro-3-(trifluoromethyl)aniline

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline

Cat. No.: B13275853
M. Wt: 207.17 g/mol
InChI Key: GWLZZHQKNWIIMB-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluoro-3-(trifluoromethyl)aniline ( 1247452-31-8) is a fluorinated aniline derivative of high interest in advanced chemical research and development. With a molecular formula of C 9 H 9 F 4 N and a molecular weight of 207.17 g/mol, this compound serves as a versatile building block, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . This compound belongs to a class of substituted anilines known for their significant value in materials science. Related structural analogs, specifically those containing both fluoro and trifluoromethyl substituents on the aniline ring, have been extensively studied for their non-linear optical (NLO) properties, making them potential candidates for applications in optical communication, optical computing, and data storage technologies . The presence of the strong electron-withdrawing trifluoromethyl group and the fluoro substituent on the aromatic ring system can drastically alter the electron density distribution, which is a critical factor in tuning the molecular and electronic properties for such advanced applications . As a supplier, we ensure high-purity material to support your innovative research. The product is presented as a clear liquid and must be stored with care, as it is air-sensitive and should be kept under an inert atmosphere . Safety Notice: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3

InChI Key

GWLZZHQKNWIIMB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material: 4-fluoro-3-(trifluoromethyl)aniline

The synthesis typically begins from 4-fluoro-3-(trifluoromethyl)aniline , which can be prepared or procured commercially. According to patent literature, this compound can be obtained by diazotization and hydrolysis of 4-fluoro-3-(trifluoromethyl)aniline sulfate salts, with careful control of reaction temperature to avoid precipitation and maintain yield.

Alkylation of the Aniline Nitrogen

The key step to prepare this compound is the N-ethylation of the 4-fluoro-3-(trifluoromethyl)aniline. Alkylation methods include:

  • Direct alkylation with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. However, direct alkylation often leads to over-alkylation (formation of N,N-diethyl derivatives) and requires careful stoichiometric control.
  • Reductive amination using acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride), which offers better selectivity for monoalkylation.
  • Protection-deprotection strategies , where the aniline nitrogen is temporarily protected (e.g., as an N-Boc derivative), followed by selective alkylation and deprotection.

Representative Synthetic Procedure

A general approach based on literature and analogous compounds is:

Step Reagents/Conditions Notes
1. Formation of 4-fluoro-3-(trifluoromethyl)aniline sulfate 4-fluoro-3-(trifluoromethyl)aniline, sulfuric acid (35-70%), water, 70-90 °C Exothermic reaction; control temperature to avoid precipitation
2. Diazotization and hydrolysis Sodium nitrite, cooling to 0-5 °C, acidic aqueous medium Formation of diazonium salt intermediate
3. Isolation of 4-fluoro-3-(trifluoromethyl)aniline Neutralization and extraction Purification step
4. N-ethylation via reductive amination Acetaldehyde, sodium cyanoborohydride, methanol or ethanol solvent, room temperature Selective mono-N-ethylation, avoids overalkylation
5. Purification Column chromatography or crystallization Yields typically >80% for N-ethylated product

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Diazotization-Hydrolysis route 4-fluoro-3-(trifluoromethyl)aniline Sulfuric acid, sodium nitrite 0-5 °C, acidic aqueous High (not specified) Industrially scalable, good yield Requires temperature control, exothermic steps
Direct N-ethylation with ethyl halide 4-fluoro-3-(trifluoromethyl)aniline Ethyl bromide, base (e.g., K2CO3) Reflux or room temp Moderate Simple reagents Over-alkylation risk, purification needed
Reductive amination 4-fluoro-3-(trifluoromethyl)aniline Acetaldehyde, NaBH3CN Room temp, mild >80 Selective monoalkylation, mild Requires handling of reducing agent
Metallaphotoredox catalysis Nitroarenes + alkylamines + trifluoropropene Ni catalyst, photocatalyst, light Ambient, N2 atmosphere Moderate to high Modular, mild, selective Complex catalyst system, less direct

Research Results and Analytical Data

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra of related trifluoromethyl-substituted anilines show characteristic aromatic proton shifts influenced by electron-withdrawing groups, with singlets or doublets near 7.0-8.0 ppm and methyl or ethyl protons appearing as triplets and quartets in the 1-3 ppm region.
  • Yield Optimization : Controlling temperature during diazotization and hydrolysis is critical to avoid precipitation and maintain high yield.
  • Purity : Purification by column chromatography or crystallization yields analytically pure products suitable for further functionalization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline is a chemical compound with diverse applications, particularly in scientific research. Its unique structure and properties make it valuable in synthesizing pharmaceuticals, agricultural chemicals, and other specialized compounds .

Scientific Research Applications

  • Synthesis of Pharmaceuticals and Agrochemicals: this compound serves as a synthetic intermediate in producing pharmaceuticals and agricultural chemicals . The presence of trifluoromethyl and fluoro substituents on the aniline ring can influence the compound's reactivity and interactions with biological targets, making it a valuable molecule for various applications.
  • Radioligands for PET Imaging: N′-3-(Trifluoromethyl)phenyl derivatives, which may include this compound, have been explored as improved radioligands for Positron Emission Tomography (PET) imaging . The aryl trifluoromethyl group is metabolically stable and suitable for labeling with fluorine-18 .
  • Acaricidal Activity Research: Phenylpiperazine derivatives, potentially synthesized using this compound, have been assessed for acaricidal activity against mites like Tetranychus urticae and Tetranychus kanzawai .
  • Cyclooxygenase (COX) Inhibitors Products: this compound may be used in the synthesis of Cyclooxygenase (COX) inhibitors .
  • Cannabinoid Receptor Modulators: this compound is used in the preparation of cannabinoid receptor modulators useful for treating, managing, and/or lessening diseases and disorders .

Mechanism of Action

The mechanism of action of N-ethyl-4-fluoro-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their efficacy as drugs .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight Substituents LogP (Predicted) Key Applications
N-Ethyl-4-fluoro-3-(trifluoromethyl)aniline 235.2 g/mol -NHCH₂CH₃, -F, -CF₃ ~3.5 Drug intermediates, NLO materials
4-Chloro-3-(trifluoromethyl)aniline 209.6 g/mol -Cl, -CF₃ ~2.9 NLO materials
4-Nitro-3-(trifluoromethyl)aniline 206.1 g/mol -NO₂, -CF₃ ~1.8 Photopharmacology
N-Methyl-4-(trifluoromethyl)aniline 189.1 g/mol -NHCH₃, -CF₃ ~2.8 Urea synthesis

Table 2: Vibrational Spectral Data (IR)

Compound N-H Stretch (cm⁻¹) C-F Stretch (cm⁻¹) C-Cl/C-NO₂ Stretch (cm⁻¹)
4-Fluoro-3-(trifluoromethyl)aniline 3400 1120–1250 -
4-Chloro-3-(trifluoromethyl)aniline 3380 - 550–600
4-Nitro-3-(trifluoromethyl)aniline - - 1520 (NO₂ asymmetric)

Biological Activity

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of fluorine atoms often influences the pharmacokinetic properties, making such compounds more effective in biological systems. The chemical structure can be represented as follows:

C9H8F4N\text{C}_9\text{H}_8\text{F}_4\text{N}

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated anilines, including this compound. Research conducted on various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), indicates that derivatives with fluorine substitutions exhibit significant cytotoxic effects.

Table 1: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG215.2
N-ethyl-4-fluoroanilineHepG222.5
N-(trifluoromethyl)anilineHCT11618.7

The introduction of the trifluoromethyl group has been shown to enhance the potency of the compound significantly compared to its non-fluorinated counterparts, with studies demonstrating a 30-fold increase in activity against specific cancer targets when compared to similar compounds lacking this group .

Enzyme Inhibition

The trifluoromethyl group also plays a critical role in enzyme inhibition. For instance, studies have indicated that compounds containing this group can effectively inhibit various enzymes involved in cancer progression and metastasis. The mechanism often involves enhanced interaction with active sites due to increased hydrophobicity and steric effects.

Case Study: Inhibition of Tyrosine Kinase

In a study focusing on tyrosine kinase inhibitors, it was found that this compound exhibited competitive inhibition with a Ki value significantly lower than that of its non-fluorinated analogs. This suggests that the compound's design allows for better binding affinity due to the presence of fluorine atoms .

The biological activity of this compound can be attributed to several factors:

  • Enhanced Lipophilicity : The fluorine atoms increase the lipophilic character, facilitating better membrane permeability.
  • Stabilization of Active Conformation : Fluorination may stabilize certain conformations of the molecule that are more active biologically.
  • Reduced Metabolic Degradation : The presence of fluorine can protect against metabolic processes that typically deactivate drugs.

Research Findings

A comprehensive review of literature indicates that fluorinated anilines are increasingly being explored for their therapeutic potential. For example, compounds similar to this compound have been shown to interact favorably with various biological targets due to their unique electronic properties imparted by fluorination .

Q & A

Q. What are the most efficient synthetic routes for N-ethyl-4-fluoro-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from palladium-catalyzed cross-coupling or nucleophilic substitution protocols. For example:

  • Step 1 : Fluorination at the para position via electrophilic substitution using hydrogen fluoride or fluorine gas under controlled conditions .
  • Step 2 : Introduction of the ethyl group via alkylation with ethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(OAc)₂) to ensure regioselectivity .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF or ethanol), temperature (60–80°C), and catalyst loading (1–5 mol%). Reaction progress can be monitored via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • FT-IR/Raman : Identify functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) and trifluoromethyl vibrations .
  • NMR : 1H^{1}\text{H}-NMR shows ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.1–3.3 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm). 19F^{19}\text{F}-NMR confirms fluorine environments (δ -60 to -70 ppm for CF₃) .
  • Mass Spectrometry : Molecular ion peak at m/z 221 [M+H]⁺ and fragmentation patterns validate the structure .

Q. What are the key reactivity patterns of this compound in organic synthesis?

Methodological Answer:

  • Electrophilic Substitution : The electron-withdrawing CF₃ and F groups deactivate the ring, directing further substitutions to the meta position. Nitration or sulfonation requires strong acids (e.g., HNO₃/H₂SO₄) at elevated temperatures .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the NH₂ group to NH, but CF₃ remains inert .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids are feasible using Pd catalysts, enabling derivatization for drug discovery .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence the bioactivity of this compound derivatives?

Methodological Answer:

  • Case Study : Replacing the ethyl group with a bulkier substituent (e.g., isopropyl) reduces membrane permeability but enhances target binding affinity. Fluorine at the para position increases metabolic stability compared to chlorine .
  • SAR Analysis : Computational docking (e.g., AutoDock) and in vitro assays (e.g., kinase inhibition) reveal that the trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, while NH₂ participates in hydrogen bonding .

Q. What computational approaches model the electronic properties and reaction pathways of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths, dipole moments, and Fukui indices for electrophilic/nucleophilic sites .
  • HOMO-LUMO Analysis : The CF₃ group lowers the LUMO energy (-1.8 eV), making the compound electrophilic. Solvent effects (e.g., PCM model) refine reactivity predictions .
  • MD Simulations : Assess binding dynamics with biological targets (e.g., kinases) over 100-ns trajectories using AMBER or GROMACS .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar aniline derivatives?

Methodological Answer:

  • Example Conflict : A study reports anti-inflammatory activity for a CF₃-substituted aniline, while another finds no effect.
  • Resolution : Systematically vary substituents (e.g., F vs. Cl at position 4) and test in identical assays (e.g., COX-2 inhibition). Control for purity (HPLC >98%) and solvent effects (DMSO vs. saline) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., MTT assay for cytotoxicity) .

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